5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, an aminophenyl group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzonitrile with propargyl bromide in the presence of a base such as potassium carbonate, followed by cyclization with thiourea under acidic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for metal complexes. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as an antimicrobial or anticancer agent. Its triazole ring is known to enhance the biological activity of many compounds.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the aminophenyl group can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the prop-2-en-1-yl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications.
Properties
CAS No. |
149622-78-6 |
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Molecular Formula |
C11H12N4S |
Molecular Weight |
232.31 g/mol |
IUPAC Name |
3-(4-aminophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12N4S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7,12H2,(H,14,16) |
InChI Key |
JQCBOQCPGJTUBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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